molecular formula C14H24N2OS B10940900 1-(2-Methoxyethyl)-3-tricyclo[3.3.1.1~3,7~]dec-2-ylthiourea

1-(2-Methoxyethyl)-3-tricyclo[3.3.1.1~3,7~]dec-2-ylthiourea

Cat. No.: B10940900
M. Wt: 268.42 g/mol
InChI Key: KTCLUWNYHFZIME-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-tricyclo[3.3.1.1~3,7~]dec-2-ylthiourea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tricyclo[3.3.1.1~3,7~]decane core, which is a bicyclic structure, and a thiourea group, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-tricyclo[3.3.1.1~3,7~]dec-2-ylthiourea typically involves the reaction of tricyclo[3.3.1.1~3,7~]decane derivatives with thiourea and 2-methoxyethylamine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-tricyclo[3.3.1.1~3,7~]dec-2-ylthiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-Methoxyethyl)-3-tricyclo[3.3.1.1~3,7~]dec-2-ylthiourea has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-tricyclo[3.3.1.1~3,7~]dec-2-ylthiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, the tricyclo[3.3.1.1~3,7~]decane core provides a rigid framework that can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethyl acrylate: A compound with a similar 2-methoxyethyl group but different core structure.

    N-(2-Methoxyethyl)-N-methylamine: Shares the 2-methoxyethyl group but lacks the tricyclo[3.3.1.1~3,7~]decane core.

    2-Methoxyethyl acetate: Contains the 2-methoxyethyl group but has an acetate functional group instead of thiourea.

Uniqueness

1-(2-Methoxyethyl)-3-tricyclo[3.3.1.1~3,7~]dec-2-ylthiourea is unique due to its combination of the tricyclo[3.3.1.1~3,7~]decane core and the thiourea group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H24N2OS

Molecular Weight

268.42 g/mol

IUPAC Name

1-(2-adamantyl)-3-(2-methoxyethyl)thiourea

InChI

InChI=1S/C14H24N2OS/c1-17-3-2-15-14(18)16-13-11-5-9-4-10(7-11)8-12(13)6-9/h9-13H,2-8H2,1H3,(H2,15,16,18)

InChI Key

KTCLUWNYHFZIME-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=S)NC1C2CC3CC(C2)CC1C3

Origin of Product

United States

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